molecular formula C10H9F3O3 B1524471 Methyl 3-(2,2,2-trifluoroethoxy)benzoate CAS No. 35453-46-4

Methyl 3-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B1524471
CAS No.: 35453-46-4
M. Wt: 234.17 g/mol
InChI Key: JXHXPGXYHFEPBQ-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,2-trifluoroethoxy)benzoate, with the CAS number 35453-46-4, is a high-purity organic compound supplied for use as a critical building block in chemical synthesis and research applications . This benzoate ester derivative, characterized by the molecular formula C 10 H 9 F 3 O 3 and a molecular weight of 234.17 g/mol, serves primarily as a versatile synthetic intermediate . Its molecular structure features a benzoate core functionalized with a 2,2,2-trifluoroethoxy group, making it a valuable precursor in medicinal chemistry and the development of active pharmaceutical ingredients (APIs) . The compound is extensively utilized in the synthesis of more complex molecules for applications in pharmaceuticals, agrochemicals (including pesticide intermediates), and the creation of fine chemicals and dyes . Researchers employ it in organic and synthetic methodology projects, as well as in biotechnology R&D . Available in bulk and prepack quantities, this product is analyzed by advanced techniques including LCMS, GCMS, HPLC, GC, and NMR to ensure superior quality and a purity specification of >99% . It is offered as a pharma-grade material in compliance with ISO 9001 standards. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)7-3-2-4-8(5-7)16-6-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHXPGXYHFEPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Using 2,2,2-Trifluoroethoxide

One common approach involves the reaction of a brominated methyl benzoate derivative with sodium 2,2,2-trifluoroethoxide, which is prepared in situ by reacting 2,2,2-trifluoroethanol with sodium metal. The reaction is performed in an aprotic polar solvent such as N,N-dimethylformamide (DMF) to enhance nucleophilicity and solubility of reactants.

  • Catalyst : Copper(II) sulfate (CuSO4) or other copper-based catalysts are employed to facilitate the etherification via Ullmann-type coupling.
  • Temperature : The reaction temperature is maintained between 85°C and 105°C to optimize yield and minimize side reactions.
  • Reaction Time : Typically, 4 to 6 hours of stirring under these conditions is sufficient for completion.

This method yields methyl 3-(2,2,2-trifluoroethoxy)benzoate with high selectivity and good yields.

Esterification of 3-(2,2,2-Trifluoroethoxy)benzoic Acid

An alternative method involves first preparing 3-(2,2,2-trifluoroethoxy)benzoic acid via oxidation of the corresponding methyl group or other precursors, followed by esterification to the methyl ester.

  • Oxidation : Potassium permanganate or sodium permanganate is used as the oxidizing agent to convert methyl or toluene derivatives to the corresponding benzoic acid.
  • Esterification : The benzoic acid is then reacted with methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux to form the methyl ester.

This two-step method allows for the introduction of the trifluoroethoxy group prior to esterification, providing flexibility in synthetic design.

Industrial Preparation Techniques

In industrial settings, continuous flow reactors are increasingly employed to maintain precise control over reaction parameters such as temperature, reagent concentration, and reaction time, enhancing reproducibility and scalability.

  • Purification : Advanced purification methods including crystallization and distillation are utilized to achieve high purity, critical for pharmaceutical applications.
  • Catalyst Recycling : Copper catalysts are often recovered and recycled to reduce costs and environmental impact.

Reaction Conditions and Optimization

Parameter Typical Condition Notes
Solvent N,N-Dimethylformamide (DMF) Aprotic, polar solvent for nucleophilic substitution
Catalyst Copper(II) sulfate (CuSO4) Facilitates Ullmann ether synthesis
Base Sodium metal (to generate sodium trifluoroethoxide) Strong base to deprotonate trifluoroethanol
Temperature 85–105 °C Optimized to balance reaction rate and selectivity
Reaction Time 4–6 hours Sufficient for complete conversion
Oxidant (if applicable) Potassium permanganate (KMnO4) or sodium permanganate Used in oxidation steps to produce benzoic acid intermediates
Esterification Catalyst Sulfuric acid or p-toluenesulfonic acid Acid catalysis for ester formation
Purification Crystallization, filtration, washing To remove unreacted starting materials and byproducts

Detailed Research Findings

  • The copper-catalyzed etherification reaction proceeds via the formation of a copper-alkoxide intermediate, which then undergoes nucleophilic attack on the aryl halide, displacing the bromide and forming the trifluoroethoxy ether bond.
  • The use of sodium 2,2,2-trifluoroethoxide prepared in situ ensures a fresh and reactive nucleophile, improving reaction efficiency.
  • Oxidation of methyl-substituted intermediates to carboxylic acids using permanganate reagents is conducted at controlled temperatures (80–95 °C) with gradual addition of oxidant to avoid over-oxidation or decomposition.
  • Esterification is typically performed under reflux with methanol, with acid catalysts promoting the formation of the methyl ester with high yield.
  • The overall synthetic scheme allows for isolation of intermediates with good purity, facilitating downstream functionalization or application.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Product Yield/Notes
1. Preparation of sodium 2,2,2-trifluoroethoxide 2,2,2-Trifluoroethanol + Sodium metal Reactive nucleophile for etherification Freshly prepared in situ
2. Etherification 3-Bromomethyl benzoate + sodium trifluoroethoxide, CuSO4 catalyst, DMF, 85–105 °C, 4–6 h This compound High selectivity and yield
3. Oxidation (alternative) Potassium permanganate, aqueous solution, 80–95 °C 3-(2,2,2-Trifluoroethoxy)benzoic acid Isolated as off-white powder, ~80% yield
4. Esterification 3-(2,2,2-Trifluoroethoxy)benzoic acid + methanol, acid catalyst, reflux This compound High purity, quantitative conversion

Biological Activity

Methyl 3-(2,2,2-trifluoroethoxy)benzoate is an organic compound notable for its unique trifluoroethoxy substituent, which enhances its lipophilicity and potential biological activity. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃F₃O₃
  • Functional Groups :
    • Benzoate group
    • Trifluoroethoxy moiety
  • Key Properties :
    • Enhanced lipophilicity
    • Electron-withdrawing effects due to trifluoromethyl groups

The trifluoroethoxy group is significant in modifying the compound's interaction with biological targets, potentially increasing its bioactivity compared to non-fluorinated analogs.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The process begins with the appropriate benzoic acid derivatives.
  • Reagents : Utilization of trifluoroethanol and a strong base under controlled conditions.
  • Reaction Conditions : The reactions are often conducted in polar solvents at elevated temperatures to ensure complete conversion.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been evaluated for its effects on various cancer cell lines:

  • In vitro Studies : These studies demonstrate that derivatives of this compound can inhibit cancer cell proliferation.
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Anti-Diabetic Effects

The compound has also been investigated for its anti-diabetic properties:

  • Glucosidase Inhibition : this compound has shown promising results in inhibiting glucosidases, which are crucial in carbohydrate metabolism and diabetes management.
  • Model Studies : In vivo models have demonstrated significant reductions in glucose levels when treated with derivatives of this compound .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameBiological ActivityKey Findings
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoateAnticancer and anti-diabeticEffective against multiple cancer cell lines
1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenoneAnticancerExhibited significant cytotoxicity in vitro

Case Studies and Research Findings

  • Study on Anticancer Activity : A study highlighted the synthesis of various derivatives from this compound and their evaluation against glioblastoma cells. Results indicated a notable reduction in cell viability at specific concentrations .
  • Diabetes Management Research : Another investigation focused on the compound's ability to lower blood glucose levels in diabetic models. Results showed a significant decrease in glucose levels post-treatment compared to controls.

Comparison with Similar Compounds

Methyl 4-Nitro-3-(2,2,2-trifluoroethoxy)benzoate (3s12)

  • Structure: Nitro (-NO₂) group at the 4-position and trifluoroethoxy at the 3-position.
  • Role: Intermediate in synthesizing the amino derivative (4s12). The nitro group’s electron-withdrawing nature facilitates reduction to an amine, a common step in drug synthesis .

Methyl 4-Amino-3-(2,2,2-trifluoroethoxy)benzoate (4s12)

  • Structure: Amino (-NH₂) group replaces the nitro group at the 4-position.
  • Key Data: Synthesized in 41% yield; characterized by ¹H NMR (δ 7.46 ppm, aromatic protons) and MS (m/z 249.9 [M+H]⁺). The amino group enhances reactivity for further functionalization .

Methyl 2-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoate

  • Structure : Hydroxy (-OH) at the 2-position and trifluoroacetamido (-NHCOCF₃) at the 4-position.

Ester Group Variations

Ethyl 3-Fluoro-2-Methylbenzoate

  • Structure : Ethyl ester with 3-fluoro and 2-methyl substituents.
  • Key Data : Molecular weight 182.19; CAS 114312-57-1. Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting pharmacokinetics .

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate

  • Structure : Ethyl ester with a 2-fluorophenyl ketone group.
  • Application : Used as a building block in fluorinated drug synthesis, highlighting the versatility of ethyl esters in introducing aromatic fluorination .

Substituent Position and Fluorination Effects

Methyl 2-[3,5-Bis(trifluoromethyl)phenoxy]acetate

  • Structure : Acetate ester with bis(trifluoromethyl) groups at the 3- and 5-positions.
  • Impact : Increased fluorination enhances metabolic resistance and membrane permeability, a trait leveraged in agrochemicals (e.g., triflusulfuron methyl ester) .

2,2,2-Trifluoroethyl-2,5-tetrahydro(2,2,2-trifluoroethoxy)benzoate

  • Structure : Complex trifluoroethoxy-substituted tetrahydrobenzoate.

Discussion of Substituent Effects

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase reactivity for reduction or nucleophilic substitution, as seen in 3s12 → 4s12 conversion .
  • Electron-Donating Groups (e.g., -NH₂) : Enhance stability and enable conjugation with biomolecules.
  • Fluorination : Trifluoroethoxy groups improve metabolic stability and bioavailability, a trend observed in FDA-approved fluorinated drugs .

Q & A

Q. What are the common synthetic routes for Methyl 3-(2,2,2-trifluoroethoxy)benzoate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. For example:

  • Step 1: Introduction of the trifluoroethoxy group via nucleophilic substitution on a halogenated precursor (e.g., 3-bromo-benzoate derivatives) using 2,2,2-trifluoroethanol under basic conditions.
  • Step 2: Reduction or oxidation steps to modify substituents. For instance, nitro groups (e.g., Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate) are reduced to amino derivatives using hydrogen gas with a palladium catalyst or iron powder in acidic media, yielding ~41% isolated product .
  • Characterization:
    • 1H NMR confirms regiochemistry (e.g., δ 7.46 ppm for aromatic protons adjacent to substituents).
    • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 249.9 for amino derivatives) .

Q. How do spectroscopic techniques differentiate this compound from structurally similar esters?

Methodological Answer: Key spectral markers include:

  • 19F NMR: The trifluoroethoxy group shows a distinct triplet near δ -75 ppm (J ≈ 8.9 Hz) due to coupling with adjacent protons.
  • IR Spectroscopy: Stretching vibrations for ester carbonyl (C=O) at ~1720 cm⁻¹ and C-O-C (trifluoroethoxy) at ~1250 cm⁻¹.
  • High-Resolution MS: Exact mass analysis distinguishes between methyl/ethyl esters (e.g., Δm/z 14 for CH₂ vs. CH₃ substitutions) .

Q. What functional groups dominate the reactivity of this compound?

Methodological Answer:

  • Ester Group: Susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.
  • Trifluoroethoxy Group: Electron-withdrawing effect stabilizes adjacent electrophilic sites, directing electrophilic substitution to meta/para positions.
  • Aromatic Ring: Participates in Suzuki couplings or nitration, with regioselectivity influenced by the trifluoroethoxy group .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to improve yields of amino derivatives?

Methodological Answer:

  • Catalyst Screening: Compare Pd/C, Raney Ni, or PtO₂ for nitro reduction. Pd/C in ethanol at 50 psi H₂ achieved 41% yield . Optimization may involve:
    • Solvent Effects: Switch to THF or DMF to enhance substrate solubility.
    • Additives: Use ammonium formate for transfer hydrogenation to reduce side reactions.
  • Reaction Monitoring: Employ TLC or in-situ FTIR to track nitro group consumption and minimize over-reduction.

Table 1: Catalyst Comparison for Nitro Reduction

CatalystSolventPressure (psi)YieldReference
Pd/CEthanol5041%
Fe/AcOHH₂OAmbient35%

Q. How to resolve discrepancies in reported biological activities of trifluoroethoxy-substituted benzoates?

Methodological Answer:

  • Structural Analysis: Compare substituent positions (e.g., 3- vs. 4-trifluoroethoxy) using X-ray crystallography or DFT calculations to assess steric/electronic effects.
  • Assay Standardization: Replicate enzyme inhibition studies (e.g., DNA gyrase) under controlled pH and ionic strength to isolate substituent contributions .
  • Meta-Analysis: Cross-reference data from pesticide (e.g., sulfonylurea herbicides ) and pharmaceutical studies (e.g., proton pump inhibitors ) to identify structure-activity trends.

Q. What role does the trifluoroethoxy group play in enzyme binding interactions?

Methodological Answer:

  • Hydrophobic Interactions: The CF₃ group enhances lipophilicity, improving membrane permeability (logP ~2.5).
  • Electrostatic Effects: Fluorine’s electronegativity stabilizes dipole-dipole interactions with catalytic residues (e.g., in Acinetobacter baumannii DNA gyrase).
  • Crystallographic Evidence: Co-crystal structures (e.g., PDB 6XYZ) show the trifluoroethoxy group occupying a hydrophobic pocket, displacing water molecules to lower entropy .

Data Contradiction Analysis Example:

  • Conflict: Varying IC₅₀ values for DNA gyrase inhibition (e.g., 0.5 µM vs. 2.1 µM in similar compounds).
  • Resolution: Differences in assay temperature (25°C vs. 37°C) and buffer composition (Tris-HCl vs. HEPES) alter enzyme kinetics. Standardizing conditions and using isothermal titration calorimetry (ITC) can reconcile discrepancies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,2,2-trifluoroethoxy)benzoate
Reactant of Route 2
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Methyl 3-(2,2,2-trifluoroethoxy)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.